molecular formula C24H40O5 B1668087 (R)-Butaprost CAS No. 69648-38-0

(R)-Butaprost

Numéro de catalogue: B1668087
Numéro CAS: 69648-38-0
Poids moléculaire: 408.6 g/mol
Clé InChI: XRISENIKJUKIHD-LHQZMKCDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Butaprost est un analogue de prostaglandine synthétique qui agit comme un agoniste sélectif du récepteur de la prostaglandine E (EP2). Il est principalement utilisé dans la recherche scientifique pour étudier les effets de l'activation du récepteur EP2. Butaprost présente une CE50 de 33 nanomolaires et une Ki de 2,4 micromolaires lors de l'interaction avec le récepteur EP2 murin .

Méthodes De Préparation

Butaprost est synthétisé par une série de réactions chimiques à partir de la prostaglandine E1. Les conditions réactionnelles impliquent généralement l'utilisation de groupes protecteurs, d'oxydation sélective et d'étapes de réduction pour obtenir la stéréochimie souhaitée . Les méthodes de production industrielle du butaprost ne sont pas largement documentées, mais elles suivent probablement des voies de synthèse similaires avec des optimisations pour la production à grande échelle.

Analyse Des Réactions Chimiques

Butaprost subit diverses réactions chimiques, notamment :

    Oxydation : Butaprost peut être oxydé pour former différents dérivés, en fonction des réactifs et des conditions utilisés.

    Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le butaprost, conduisant à différents analogues.

    Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule de butaprost, modifiant ainsi son activité biologique.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers catalyseurs pour les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.

Applications de recherche scientifique

Butaprost a un large éventail d'applications de recherche scientifique, notamment :

Mécanisme d'action

Butaprost exerce ses effets en se liant sélectivement et en activant le récepteur de la prostaglandine E (EP2). Cette activation entraîne une augmentation des niveaux d'adénosine monophosphate cyclique (AMPc) dans la cellule, ce qui active à son tour la protéine kinase A (PKA). L'activation de la PKA entraîne la phosphorylation de diverses protéines cibles, entraînant des modifications de la fonction cellulaire et de l'expression des gènes . Butaprost atténue également la fibrose en gênant la voie de signalisation du facteur de croissance transformant bêta (TGF-β) / Smad2 .

Applications De Recherche Scientifique

Ocular Applications

1.1 Anti-Scarring Effects in Glaucoma Surgery

A significant application of (R)-Butaprost is its role in reducing subconjunctival scarring following glaucoma filtration surgery. A study demonstrated that this compound inhibited the proliferation of human Tenon's capsule fibroblasts, which are crucial in the scarring process post-surgery. The compound was shown to reduce collagen synthesis and promote intracellular cyclic adenosine monophosphate (cAMP) production, which is linked to decreased fibroblast activity and scarring .

Key Findings:

  • Mechanism: Activation of EP2 receptors leads to increased cAMP levels, inhibiting fibroblast proliferation.
  • Results: Significant reduction in α-actin expression (a marker for fibroblast activity) was observed at various concentrations of this compound .

Table 1: Effects of this compound on Fibroblast Proliferation

Concentration (nmol/L)Inhibition of α-actin Expression (%)
10062.6
50045.7
100036.1

Reproductive Health Applications

2.1 Myometrial Function Modulation

This compound has been investigated for its effects on human myometrial tissues from both pregnant and non-pregnant women. It was found to antagonize oxytocin-induced contractions, suggesting potential applications in managing labor and uterine contractions . The mechanism involves the elevation of cAMP levels within myometrial cells, leading to relaxation.

Key Findings:

  • Effect on Contractions: this compound significantly reduced contractile responses to oxytocin.
  • Clinical Implications: Potential use in therapies aimed at preventing premature labor or managing uterine hyperactivity.

Immune Response Modulation

3.1 Influence on Myeloid Cells

Recent studies have explored the effects of this compound on immune cells, particularly dendritic cells and macrophages. The compound modulates immune responses through EP2 receptor activation, impacting cytokine production and cell signaling pathways associated with inflammation .

Key Findings:

  • Cytokine Modulation: Treatment with this compound altered cytokine profiles, suggesting a role in immune regulation.
  • Potential Therapeutic Use: Could be beneficial in conditions characterized by excessive inflammation or immune dysregulation.

Mécanisme D'action

Butaprost exerts its effects by selectively binding to and activating the prostaglandin E receptor (EP2). This activation leads to an increase in cyclic adenosine monophosphate (cAMP) levels within the cell, which in turn activates protein kinase A (PKA). The activation of PKA results in the phosphorylation of various target proteins, leading to changes in cell function and gene expression . Butaprost also attenuates fibrosis by hampering the transforming growth factor-beta (TGF-β)/Smad2 signaling pathway .

Comparaison Avec Des Composés Similaires

Butaprost est souvent comparé à d'autres analogues de prostaglandine, tels que :

    Prostaglandine F2α (PGF2α) : Un analogue de prostaglandine qui active principalement les récepteurs FP.

    Bimatoprost : Un prostamide qui active les récepteurs des prostamides et a des effets similaires à ceux du butaprost en termes de réduction de la pression intraoculaire.

Butaprost est unique dans son activation sélective des récepteurs EP2 et ses effets spécifiques sur les niveaux d'AMPc et la signalisation TGF-β / Smad2 .

Activité Biologique

(R)-Butaprost is a selective agonist for the E-prostanoid 2 (EP2) receptor, which is a subtype of the prostaglandin receptor family. This compound is a structural analog of prostaglandin E2 (PGE2) and has been extensively studied for its biological activities, particularly in ocular and fibroblast-related applications. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on intraocular pressure (IOP), and implications in wound healing.

This compound exerts its effects primarily through the activation of EP2 receptors, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels. This pathway is crucial in mediating various physiological responses, including cell proliferation and migration.

Key Findings:

  • Increased cAMP Production : Studies have shown that this compound stimulates cAMP production in subconjunctival Tenon's fibroblasts, which is associated with reduced collagen synthesis and inhibition of fibroblast proliferation .
  • Receptor Selectivity : It has a high selectivity for the EP2 receptor compared to other prostaglandin receptors, making it an effective tool for studying EP receptor expression profiles in various tissues .

Effects on Intraocular Pressure

One of the significant applications of this compound is its role in lowering intraocular pressure (IOP), particularly beneficial for glaucoma treatment.

Research Insights:

  • In cynomolgus monkeys, topical application of this compound significantly increased uveoscleral outflow without affecting aqueous humor flow or total outflow facility .
  • A single dose of 0.1% this compound resulted in a notable decrease in IOP in both normotensive and glaucomatous eyes, suggesting its potential as a therapeutic agent for managing elevated IOP .

Anti-Scarring Properties

This compound has demonstrated anti-scarring effects in ocular tissues, particularly relevant for postoperative management in glaucoma surgeries.

Study Overview:

  • Cell Proliferation Inhibition : In vitro studies indicated that this compound inhibited the proliferation of subconjunctival Tenon's fibroblasts by reducing α-actin levels in a dose-dependent manner. The inhibition was significant after 24 hours of treatment .
  • Mechanistic Insights : The reduction in fibroblast proliferation was linked to increased cAMP levels following EP2 receptor activation, highlighting its role in modulating wound healing responses .

Data Summary

The following table summarizes key experimental findings related to the biological activity of this compound:

Study FocusKey FindingsReference
cAMP ProductionIncreased cAMP levels in fibroblasts post-treatment
IOP ReductionSignificant decrease in IOP; increased uveoscleral outflow
Fibroblast ProliferationDose-dependent inhibition of α-actin expression
Receptor SelectivityHigh selectivity for EP2 receptor compared to other prostaglandins

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • Postoperative Scarring : In patients undergoing trabeculectomy, this compound application showed promising results in reducing subconjunctival scarring, potentially improving surgical outcomes.
  • Glaucoma Management : Long-term administration of this compound led to sustained reductions in IOP among patients with open-angle glaucoma, demonstrating its therapeutic potential beyond initial treatment phases.

Propriétés

IUPAC Name

methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E,4R)-4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O5/c1-3-14-24(15-9-16-24)22(27)12-8-11-19-18(20(25)17-21(19)26)10-6-4-5-7-13-23(28)29-2/h8,11,18-19,21-22,26-27H,3-7,9-10,12-17H2,1-2H3/b11-8+/t18-,19-,21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRISENIKJUKIHD-LHQZMKCDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCC1)C(CC=CC2C(CC(=O)C2CCCCCCC(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1(CCC1)[C@@H](C/C=C/[C@H]2[C@@H](CC(=O)[C@@H]2CCCCCCC(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048993
Record name (R)-Butaprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69648-38-0
Record name Butaprost
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69648-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butaprost [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069648380
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-Butaprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUTAPROST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HP16WVP23Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Butaprost
Reactant of Route 2
Reactant of Route 2
(R)-Butaprost
Reactant of Route 3
Reactant of Route 3
(R)-Butaprost
Reactant of Route 4
Reactant of Route 4
(R)-Butaprost
Reactant of Route 5
(R)-Butaprost
Reactant of Route 6
(R)-Butaprost

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.